molecular formula C40H68N6O9 B12773275 Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester CAS No. 74186-19-9

Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester

Cat. No.: B12773275
CAS No.: 74186-19-9
M. Wt: 777.0 g/mol
InChI Key: GPFOTLHGBUNXBI-UHFFFAOYSA-N
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Description

Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, a hexahydro-2-oxo-1H-azepin-1-yl moiety, and an oxydi-2,1-ethanediyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester typically involves multiple steps. The starting materials include hexahydro-2-oxo-1H-azepin-1-yl and 1,3,3-trimethylcyclohexyl derivatives. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Other compounds with similar structures and functional groups.

    Hexahydro-2-oxo-1H-azepin-1-yl derivatives: Compounds containing the hexahydro-2-oxo-1H-azepin-1-yl moiety.

    Oxydi-2,1-ethanediyl esters: Compounds with the oxydi-2,1-ethanediyl ester linkage.

Uniqueness

Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74186-19-9

Molecular Formula

C40H68N6O9

Molecular Weight

777.0 g/mol

IUPAC Name

2-[2-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methylcarbamoyloxy]ethoxy]ethyl N-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methyl]carbamate

InChI

InChI=1S/C40H68N6O9/c1-37(2)21-29(43-33(49)45-15-11-7-9-13-31(45)47)23-39(5,25-37)27-41-35(51)54-19-17-53-18-20-55-36(52)42-28-40(6)24-30(22-38(3,4)26-40)44-34(50)46-16-12-8-10-14-32(46)48/h29-30H,7-28H2,1-6H3,(H,41,51)(H,42,52)(H,43,49)(H,44,50)

InChI Key

GPFOTLHGBUNXBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)OCCOCCOC(=O)NCC2(CC(CC(C2)(C)C)NC(=O)N3CCCCCC3=O)C)NC(=O)N4CCCCCC4=O)C

Origin of Product

United States

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